Crinosterol

描述

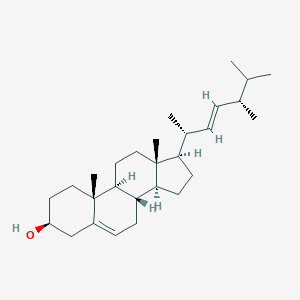

Structure

2D Structure

3D Structure

属性

CAS 编号 |

17472-78-5 |

|---|---|

分子式 |

C28H46O |

分子量 |

398.7 g/mol |

IUPAC 名称 |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20-,22?,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI 键 |

OILXMJHPFNGGTO-DKLPAJGLSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

手性 SMILES |

C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |

规范 SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

熔点 |

150-151°C |

其他CAS编号 |

474-67-9 |

物理描述 |

Solid |

同义词 |

crinosterol delta25-crinosterol |

产品来源 |

United States |

Chemical and Physical Properties of Crinosterol

Crinosterol is a solid organic compound with a complex structure. Its chemical properties are detailed in the table below.

| Property | Value |

| Molecular Formula | C28H46O |

| Molecular Weight | 398.7 g/mol |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| CAS Number | 17472-78-5 |

| ChEBI ID | 155905 |

| Synonyms | Epibrassicasterol, Pincasterol, 22-dehydrocampesterol |

Data sourced from PubChem and ChemSpider. nih.govchemspider.com

Crinosterol in Biological Systems and Cellular Processes

Occurrence and Distribution Across Diverse Organisms

Crinosterol, also known as epibrassicasterol, is a 3beta-sterol and an ergostanoid. nih.gov It is structurally related to campesterol (B1663852), differing by the presence of a double bond at the C-22 position. nih.govresearchgate.net This sterol is not synthesized by humans and must be obtained through diet. mdpi.com Its presence serves as a biomarker in various ecological and biological studies. nih.gov

Marine Algae and Phytoplankton as Primary Sources

This compound is notably present in the marine environment, where it is primarily synthesized by certain types of microalgae and phytoplankton. nih.govmdpi.com It has been specifically identified in Chlorarachniophyceae, a class of marine algae. mdpi.com The sterol composition of microalgae is diverse and can be influenced by environmental factors such as light intensity and temperature. mdpi.com While many mollusks contain this compound, it is believed that they acquire it through their diet of algae, which are the original producers. wikipedia.org The co-occurrence of this compound and its isomer, brassicasterol (B190698), can indicate a significant presence of algae in a marine environment. wikipedia.org

Fungi (e.g., Helvella lacunosa, Helvella crispa) as Metabolite Reservoirs

This compound has been identified as a major compound in certain species of fungi. Specifically, studies on the wild mushrooms Helvella lacunosa and Helvella crispa have revealed the presence of this compound. researchgate.netthieme-connect.com In Helvella lacunosa, this compound was isolated from both supercritical fluid and accelerated solvent extracts, indicating it is a significant component of this mushroom's metabolite profile. researchgate.netthieme-connect.com Similarly, the investigation of Helvella crispa extracts also led to the isolation of this compound. researchgate.netthieme-connect.com These findings suggest that these fungal species serve as natural reservoirs for this particular sterol. researchgate.net

Table 1: this compound in Helvella Species

| Fungus Species | Presence of this compound |

|---|---|

| Helvella lacunosa | Identified as a major compound researchgate.netthieme-connect.com |

Invertebrate Metabolism (e.g., Mites, Crinoids, Mussels)

This compound is frequently found in marine invertebrates, which often accumulate it from their diet. nih.govwikipedia.org The compound was first isolated from comatulid crinoids, a type of marine invertebrate, which is how it derived its name. mdpi.comresearchgate.net Mussels are another marine invertebrate in which this compound has been detected. nih.govzfin.org Beyond the marine environment, this compound has also been identified in astigmatid mites. nih.govresearchgate.net The presence of this sterol in such a diverse range of invertebrates highlights its widespread distribution in the animal kingdom, often as a result of metabolic accumulation from primary producers. nih.gov

Presence in Higher Plants and Relationship to Phytosterol Profiles

This compound is also a component of the phytosterol profile in higher plants, although its abundance can vary significantly. nih.govresearchgate.net Phytosterols (B1254722) are structurally similar to cholesterol and are essential components of plant cell membranes. mdpi.com In plants like Arabidopsis, this compound (the 24S-epimer) is believed to be synthesized from campesterol. researchgate.net The enzyme responsible for this conversion is a C-22 desaturase. researchgate.net While present, this compound is often found alongside other major phytosterols such as β-sitosterol, stigmasterol (B192456), and campesterol. researchgate.netresearchgate.net Its specific concentration and ratio to other sterols can differ between plant species and even different parts of the plant. researchgate.net

Involvement in Cellular Membrane Architecture and Dynamics

Sterols are fundamental building blocks of cellular membranes in all eukaryotic organisms. mdpi.comnih.gov Phytosterols, including this compound, are structurally and functionally analogous to cholesterol in animal cells. mdpi.com They are amphiphilic molecules, with a polar hydroxyl group and a non-polar structure, which allows them to insert into the phospholipid bilayer of cell membranes. mdpi.com

Contributions to Membrane Fluidity and Permeability Regulation

While direct research specifically detailing the role of this compound in regulating membrane fluidity and permeability is limited, the functions of closely related phytosterols provide a strong basis for understanding its potential contributions. Plant sterols are crucial for modulating the physical state of cell membranes. biorxiv.orgnih.gov They intersperse between phospholipid molecules, and this interaction helps to maintain membrane integrity, particularly under fluctuating environmental conditions like temperature stress. frontiersin.org

The general function of phytosterols is to regulate the fluidity and permeability of membranes by interacting with the fatty acid chains of phospholipids (B1166683) and sphingolipids, which restricts their mobility. biorxiv.org Different sterols exhibit varying efficiencies in this role. For instance, cholesterol is known to have a significant stabilizing effect, followed by other phytosterols like campesterol and β-sitosterol. biorxiv.org Brassicasterol, a phytosterol structurally similar to this compound, is also recognized for its role in contributing to cell membrane fluidity. caringsunshine.com Given its structural similarity to other 24-methylsterols, it is plausible that this compound participates in these processes, helping to buffer the membrane against becoming too fluid or too rigid and thereby controlling its permeability to various ions and small molecules. nih.gov The structure of the sterol side chain, including the presence of double bonds as seen in this compound ((22E)-campest-5,22-dien-3β-ol), can influence the packing of membrane lipids and thus its biophysical properties. whiterose.ac.uk

Association with Membrane Microdomains and Lipid Raft Formation

Membrane microdomains, or lipid rafts, are specialized, highly organized regions within the cell membrane enriched in certain lipids, such as sphingolipids and sterols. frontiersin.org These domains serve as platforms for organizing cellular processes, including signal transduction. nih.govnih.gov Plant sterols are fundamental to the formation of these lipid rafts. nih.govjneurosci.org

Research has shown that plant sterols, due to their structure, can facilitate the formation of ordered domains when mixed with other lipids. researchgate.net While cholesterol is the key player in animal cell lipid rafts, phytosterols like β-sitosterol and campesterol perform analogous functions in plant membranes. jneurosci.orgmdpi.com These sterols, along with sphingolipids, help create a more ordered and less fluid environment within the raft compared to the surrounding bulk membrane. tandfonline.com This organization is critical for the function of many membrane-associated proteins. frontiersin.org

Although direct evidence for this compound's involvement in lipid raft formation is not extensively documented, its status as a major plant sterol suggests it is a likely component of these microdomains. jneurosci.org The accumulation of plant sterols in lipid raft fractions of microglia cell membranes has been observed, supporting their role in forming these signaling platforms. mdpi.com The specific composition of sterols within a raft can fine-tune its properties and the biological processes that occur there.

Precursor Role in Brassinosteroid Biosynthesis

One of the most well-documented and critical roles of this compound is its function as an intermediate in the biosynthesis of brassinosteroids (BRs). BRs are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes in plants, including cell elongation, division, and responses to stress. nih.gov

This compound as an Intermediate in Specific Brassinosteroid Pathways (e.g., 22-Hydroxythis compound)

Brassinosteroid biosynthesis in plants like Arabidopsis proceeds through multiple parallel pathways. A key route is the early C-22 oxidation pathway, which is initiated from the precursor campesterol. biorxiv.org In this pathway, this compound itself is not the direct starting point but is closely related to the intermediates. The pathway begins with campesterol, which is converted to 24-methylenecholesterol. This molecule then undergoes C-22α hydroxylation to form 22-hydroxy-24-methylenecholesterol.

However, other research clarifies that this compound, also known as (22E)-campest-5,22-dien-3β-ol, is derived from campesterol. tandfonline.com The crucial step in the early C-22 oxidation pathway involves the hydroxylation at the C-22 position of campesterol-related intermediates. For example, campesterol can be hydroxylated by the enzyme DWF4, a C-22 hydroxylase, to produce 22-hydroxycampesterol. The term "this compound" is sometimes used more broadly in the context of C24-methyl sterols involved in these pathways. A key intermediate derived from campesterol in this pathway is 22-hydroxythis compound . This indicates that this compound's core structure is central to this biosynthetic route.

The early C-22 oxidation pathway is considered a major route for BR synthesis. Following the initial hydroxylation, a series of subsequent modifications occur, eventually leading to the production of potent brassinosteroids like brassinolide.

Table 1: Key Steps in the Early C-22 Oxidation Pathway of Brassinosteroid Biosynthesis

| Precursor | Enzyme (Gene) | Product | Reaction Type |

| Campesterol | DWF4 (CYP90B1) | 22-Hydroxycampesterol | C-22 Hydroxylation |

| 22-Hydroxycampesterol | DET2 | (22S,24R)-22-hydroxyergost-4-en-3-one | Isomerization/Reduction |

| (22S,24R)-22-hydroxyergost-4-en-3-one | CPD (CYP90A1) | (22S,23S,24R)-22,23-dihydroxyergost-4-en-3-one | C-23 Hydroxylation |

| ... | ... | ... | ... |

This table represents a simplified view of the complex, networked pathway.

Significance of Early C-22 Oxidation in Brassinosteroid Biogenesis

The early hydroxylation at the C-22 position is a pivotal and rate-limiting step in brassinosteroid biosynthesis. The enzyme responsible for this, DWF4, is a cytochrome P450 monooxygenase that acts on several upstream intermediates. biorxiv.org The timing of this oxidation event defines the pathway as "early C-22 oxidation" and distinguishes it from "late C-6 oxidation" pathways, which are also campestanol-dependent. biorxiv.org

The significance of this early step is highlighted by several factors:

Efficiency: It is considered the predominant and more direct route for producing the most active brassinosteroids in plants like Arabidopsis.

Regulation: The expression and activity of the DWF4 enzyme are tightly regulated, making the C-22 hydroxylation a key control point for the entire pathway.

Shortcut Pathway: The 22-hydroxylated intermediates produced early in the pathway can be directly converted to other important precursors via C-23 hydroxylation, creating a "shortcut" that bypasses several steps of other pathways.

Therefore, the generation of this compound-related, 22-hydroxylated intermediates is a critical branching point that commits the metabolic flow towards the synthesis of biologically active brassinosteroids, underscoring this compound's fundamental importance in plant growth and development.

Ecological and Environmental Significance of Crinosterol

Crinosterol as a Biomarker for Specific Biological Sources

This compound, also known as epibrassicasterol, serves as a crucial biomarker for identifying the presence of specific marine life. wikipedia.org Its distinct chemical structure allows scientists to trace its origins and understand the composition of marine ecosystems.

Application in Marine and Aquatic Ecosystem Studies

This compound is most commonly found in marine invertebrates such as sponges and mollusks, as well as in various types of algae. wikipedia.orgijpsr.com Its presence in sediment samples can indicate a high abundance of algal life in the local environment. wikipedia.org For instance, studies have identified this compound in marine sponges like Petrosia weinbergi, where it is a minor sterol component alongside major sterols like isofucosterol and clionasterol. nih.gov It has also been detected in astigmatid mites. researchgate.net The identification of this compound and its isomer, brassicasterol (B190698), in marine organisms helps in understanding the food web dynamics, as mollusks that consume algae often contain these sterols. wikipedia.org

Implications for Tracing Biogeochemical Cycles

Biomarkers like this compound are instrumental in tracing biogeochemical cycles, which involve the movement and transformation of elements between living organisms and their non-living environment. openstax.orgresearchgate.net The presence of this compound in marine sediments provides a historical record of marine life and environmental conditions. wikipedia.org By analyzing the distribution of this compound and other sterols in sediment cores, scientists can reconstruct past ecosystem compositions and understand long-term changes in biogeochemical processes. copernicus.org The stability of these sterol molecules allows them to be preserved in the geological record, offering clues about ancient marine ecosystems. researchgate.net

Distribution and Fate in Environmental Compartments

The distribution of this compound in the environment is primarily linked to its biological sources. Once released into the water column from organisms, this compound, being a hydrophobic molecule, tends to associate with particulate matter and eventually settles into the sediment. mdpi.comup.pt The fate of this compound in these environmental compartments is influenced by various physical, chemical, and biological processes. numberanalytics.com

Table 1: Distribution of Selected Sterols in the Marine Sponge Petrosia weinbergi

| Sterol | Relative Abundance (%) |

|---|---|

| Isofucosterol | 38 |

| Clionasterol | 29 |

| Campesterol (B1663852) | 8 |

| This compound | 7 |

| (24S,28S)-24,28-Methylene-stigmast-5-en-3ol | 7 |

| Poriferasterol | 4 |

Data sourced from a study on the sterol composition of the marine sponge Petrosia weinbergi. nih.gov

Contribution to Biotic Interactions and Environmental Stress Responses (in a broad phytosterol context)

In the broader context of phytosterols (B1254722), these compounds play critical roles in the structure and function of cell membranes and are involved in how organisms respond to environmental stress. mdpi.comnih.gov Phytosterols, including this compound, are integral components of cell membranes in many marine organisms, where they regulate membrane fluidity and permeability. nih.gov

Environmental stressors such as changes in temperature, salinity, and exposure to pollutants can trigger a range of cellular stress responses in marine organisms. nih.govnih.gov Phytosterols are involved in these responses by helping to maintain membrane integrity and function under adverse conditions. mdpi.com For example, some phytosterols can modulate the activity of membrane-bound proteins and participate in signaling pathways that help the organism adapt to stress. mdpi.comelicit-plant.com The composition of sterols in an organism's membranes can change in response to environmental shifts, which is a key aspect of physiological acclimatization. mdpi.com This adaptive capability is crucial for the survival of marine life in a constantly changing oceanic environment. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Brassicasterol |

| Campesterol |

| Clionasterol |

| This compound (Epibrassicasterol) |

| Isofucosterol |

| (24S,28S)-24,28-Methylene-stigmast-5-en-3ol |

Advanced Analytical Methodologies for Crinosterol Research

Chromatographic Separation Techniques for Detection and Quantification

Chromatographic techniques are fundamental in the analysis of crinosterol, enabling its separation from complex biological matrices for subsequent detection and quantification. These methods are crucial for understanding the distribution and metabolism of this sterol in various organisms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for comprehensive sterol profiling, including the analysis of this compound. nih.govspringernature.com This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. springernature.com

In a typical GC-MS analysis of sterols, the sample undergoes saponification to hydrolyze sterol esters, followed by extraction of the unsaponifiable matter. The extracted sterols, including this compound, are then derivatized, commonly through silylation, to increase their volatility and thermal stability for GC analysis. nih.gov The derivatized sample is then injected into the GC, where the different sterols are separated based on their boiling points and interactions with the stationary phase of the column.

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). springernature.com The mass spectrum of each compound provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification. For this compound, specific fragment ions can be monitored to enhance the selectivity and sensitivity of the detection. For instance, in the analysis of sterols, fragment ions with m/z values of 470, 380, 365, and 129 have been used to identify brassicasterol (B190698)/crinosterol. oup.com

GC-MS allows for the simultaneous analysis of a wide range of sterols in a single run, making it an ideal tool for sterol profiling in various biological samples. nih.govfrontiersin.org The retention time and the mass spectrum of a peak in the chromatogram are compared with those of an authentic this compound standard for unambiguous identification. nih.gov

Table 1: Key Aspects of GC-MS for this compound Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Derivatization | Chemical modification (e.g., silylation) to increase volatility and thermal stability. | Essential for preparing this compound and other sterols for gas-phase analysis. |

| Stationary Phase | The coating inside the GC column that interacts with the analytes. | The choice of stationary phase influences the separation of closely related sterols. |

| Ionization | The process of creating ions from the eluted compounds (e.g., Electron Ionization). | Generates a reproducible fragmentation pattern for structural identification. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Provides the mass spectrum for compound identification and quantification. |

| Selected Ion Monitoring (SIM) | A mode where the mass spectrometer only detects specific m/z values. | Increases sensitivity and selectivity for detecting low-abundance sterols like this compound. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has emerged as a highly sensitive and specific technique for the targeted analysis of sterols, including this compound. nih.govresearchgate.net This method is especially advantageous for analyzing thermally labile or less volatile compounds that are not well-suited for GC-MS. wikipedia.org

In LC-MS, the separation of this compound from other components in a sample mixture is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). wikipedia.orgmeasurlabs.com The choice of the stationary phase (the column) and the mobile phase (the solvent) is critical for achieving optimal separation of structurally similar sterols. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analyte molecules. researchgate.net For sterols, which are not readily ionizable, APCI is often a suitable choice. researchgate.net

The power of LC-MS/MS lies in its ability to perform multiple reaction monitoring (MRM). researchgate.net In this mode, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This two-stage filtering process significantly reduces background noise and enhances the specificity and sensitivity of detection, allowing for accurate quantification of this compound even in complex biological matrices. creative-proteomics.com

Table 2: Comparison of LC-MS and LC-MS/MS for this compound Analysis

| Feature | LC-MS | LC-MS/MS |

| Mass Analysis | Single stage of mass analysis. | Two or more stages of mass analysis. |

| Selectivity | Provides molecular weight information. creative-proteomics.com | Provides structural information through fragmentation patterns, offering higher selectivity. creative-proteomics.com |

| Sensitivity | Generally lower sensitivity due to higher background noise. | Higher sensitivity due to the reduction of chemical noise through MRM. creative-proteomics.com |

| Application | Suitable for quantitative analysis of known compounds in relatively simple mixtures. creative-proteomics.com | Ideal for targeted quantitative analysis of trace components like this compound in complex biological samples. creative-proteomics.com |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org SFC is considered a "green" technology due to the reduced use of organic solvents. news-medical.net It offers several advantages for the analysis of lipids, including sterols like this compound.

The principles of SFC are similar to those of HPLC, but the use of a supercritical fluid mobile phase provides low viscosity and high diffusivity, which can lead to faster separations and higher efficiency. news-medical.net SFC is particularly well-suited for the separation of chiral molecules and can be used for both analytical and preparative scale purification. wikipedia.orgnews-medical.net

In the context of this compound research, SFC can be a valuable tool for its separation and purification from natural product extracts. The technique's ability to handle thermally labile compounds makes it a suitable alternative to GC for certain applications. wikipedia.org Furthermore, the compatibility of SFC with mass spectrometry (SFC-MS) allows for the sensitive and selective detection of this compound. amazon.com While specific applications of SFC for this compound analysis are not as widely documented as GC-MS and LC-MS, its proven capabilities in separating other sterols suggest its potential for future research on this compound. upenn.edu

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the definitive identification and structural elucidation of this compound. These techniques provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule, making it a cornerstone for the structural elucidation of natural products like this compound. wiley.comresearchgate.netrsc.org By analyzing the interactions of atomic nuclei in a magnetic field, NMR can reveal the connectivity of atoms and the stereochemistry of a molecule. nd.edu

For the structural determination of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. nih.gov

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the sequence of protons in a spin system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nd.edu

The detailed spectral data obtained from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals in the this compound molecule, confirming its unique structure, including the stereochemistry at the C-24 position. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification of metabolites, including this compound, in complex biological samples. researchgate.netijpras.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). ijpras.comthermofisher.com This high mass accuracy allows for the determination of the elemental composition of a molecule, which is a significant step in its identification. ijpras.com

When coupled with liquid chromatography (LC-HRMS), this technique becomes a powerful platform for metabolomics studies. researchgate.netnih.gov The LC system separates the components of a complex mixture, and the HRMS provides accurate mass data for each eluting compound. nih.gov This allows for the confident identification of known metabolites like this compound by comparing their accurate mass and retention time with that of an authentic standard. nih.gov

Furthermore, HRMS is invaluable for the identification of unknown metabolites of this compound. By comparing the accurate mass of a potential metabolite with that of the parent compound, the mass difference can indicate the type of metabolic transformation that has occurred (e.g., hydroxylation, demethylation). researchgate.net The fragmentation pattern obtained from tandem HRMS (HRMS/MS) experiments can then be used to pinpoint the location of the modification on the this compound structure. thermofisher.com

Immunochemical Methods in Sterol Analysis

Immunochemical methods, which utilize the specific binding between an antibody and an antigen, offer an alternative approach for the detection and quantification of sterols. These techniques, including Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are known for their potential high sensitivity and the relative simplicity of the required equipment and procedures. researchgate.net

The core principle of these immunoassays involves the use of antibodies that can specifically recognize and bind to the target sterol molecule. researchgate.net For instance, in a competitive ELISA, the sterol from a sample competes with a labeled sterol for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the sterol in the sample. tribioscience.comafsbio.com

While immunoassays have been successfully developed for related compounds like brassinosteroids, their application to this compound presents significant challenges. oup.comnih.gov A primary obstacle is the high degree of structural similarity among different phytosterols (B1254722). Developing antibodies with high specificity for this compound, capable of distinguishing it from other common sterols like brassicasterol, sitosterol (B1666911), or stigmasterol (B192456), is a major hurdle. oup.com Studies on immunoassays for other sterols have reported issues with cross-reactivity, where the antibody binds to other structurally similar sterols, leading to inaccurate quantification. oup.com For example, early monoclonal antibodies developed for brassinolide, a related steroid, showed significant cross-reactivity with sterols like sitosterol and ergosterol (B1671047). oup.com

Despite these challenges, the development of highly specific monoclonal or polyclonal antibodies remains a theoretical possibility. ptglab.com Such antibodies could be employed in various formats, not only for quantification but also for sample purification through immunoaffinity chromatography (IAC). oup.comnih.gov In IAC, an antibody specific to the target analyte is immobilized on a solid support to selectively capture the analyte from a complex mixture, thereby reducing matrix effects and improving the selectivity of subsequent analyses like mass spectrometry. oup.comnih.gov

Table 1: Overview of Immunochemical Methods in Sterol Research

| Method | Principle | Potential Advantages for this compound Analysis | Key Challenges |

| Enzyme-Linked Immunosorbent Assay (ELISA) | An enzyme-conjugated antibody is used to detect the antigen-antibody complex. The enzyme converts a substrate to a measurable product (e.g., color change). afsbio.comanalchemres.org | High throughput, high sensitivity, no radioactive materials. analchemres.org | High specificity required, potential for significant cross-reactivity with other sterols. oup.com |

| Radioimmunoassay (RIA) | A radiolabeled antigen competes with the unlabeled antigen in the sample for a limited amount of antibody. researchgate.net | High sensitivity. researchgate.net | Requires handling of radioactive materials, scintillation counting equipment needed. researchgate.net |

| Immunoaffinity Chromatography (IAC) | Antibodies are immobilized on a chromatographic support to selectively extract the target analyte from a complex matrix. oup.com | Excellent for sample cleanup and enrichment, reduces matrix interference for subsequent analysis (e.g., LC-MS). oup.comnih.gov | Dependent on the availability of a highly specific antibody, potential for non-specific binding. |

| Monoclonal Antibodies | Homogeneous antibodies produced by a single B-cell clone, recognizing a single epitope. ptglab.comdrugs.com | High specificity, high reproducibility, can be produced in large quantities. ptglab.com | Development can be time-consuming and expensive. ptglab.com |

| Polyclonal Antibodies | A heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. researchgate.netptglab.com | Higher overall antibody affinity, more tolerant to minor changes in the antigen's structure. ptglab.com | Batch-to-batch variability, higher potential for cross-reactivity compared to monoclonal antibodies. ptglab.com |

Strategies for Accurate Quantification in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as those derived from marine organisms, requires a multi-faceted analytical strategy to overcome challenges like low analyte concentration and matrix interference. ifremer.frbataviabiosciences.com The primary analytical technique for this purpose is chromatography coupled with mass spectrometry, most notably Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov

A critical component of accurate quantification is the use of an appropriate internal standard (IS). scioninstruments.comscioninstruments.com An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. scioninstruments.com For mass spectrometry, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards. bioanalysis-zone.comnih.gov The synthesis of deuterated this compound ([26,28-2H6]this compound) has been reported, making it an excellent candidate for use as an internal standard in quantitative studies. oup.comnih.gov The SIL-IS is added to the sample at the beginning of the extraction process and can compensate for analyte loss during sample preparation and for variations in instrument response. scioninstruments.comscioninstruments.com

Matrix effects, which are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix, represent a significant challenge to accuracy. bataviabiosciences.comresearchgate.netnih.gov These effects can lead to underestimation or overestimation of the analyte concentration. bataviabiosciences.com Strategies to mitigate matrix effects are therefore essential. These include:

Effective Sample Preparation: This involves techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization to remove interfering substances from the this compound-containing extract. scioninstruments.com

Chromatographic Separation: High-resolution chromatographic techniques, such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), are employed to separate this compound from matrix components before it enters the mass spectrometer. researchgate.net

Matrix-Matched Calibration: Calibration curves are prepared in a matrix that is identical to the sample matrix but devoid of the analyte. This helps to ensure that the calibration standards and the samples experience similar matrix effects. analchemres.org

The validation of the analytical method is the final, crucial step to ensure accurate quantification. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, often following established international guidelines. analchemres.org

Table 2: Strategies for Accurate this compound Quantification

| Strategy | Description | Purpose in this compound Analysis |

| Sample Extraction & Purification | Use of techniques like LLE or SPE to isolate sterols from the biological matrix. scioninstruments.com | To remove the bulk of the sample matrix (e.g., proteins, salts, lipids) and enrich the this compound fraction. |

| Chromatographic Separation (GC/LC) | Separation of the components of the extract based on their physicochemical properties before detection. researchgate.netnih.gov | To resolve this compound from other structurally similar sterols and interfering matrix components. |

| Mass Spectrometric Detection (MS/MS) | Highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments. | Provides high specificity for this compound, even in the presence of co-eluting compounds. |

| Use of Stable Isotope-Labeled Internal Standard (SIL-IS) | Addition of a known quantity of a labeled version of this compound (e.g., deuterated this compound) to the sample prior to analysis. oup.combioanalysis-zone.com | To correct for analyte losses during sample preparation and for variations in instrument response, thereby improving precision and accuracy. scioninstruments.comnih.gov |

| Matrix-Matched Calibration | Preparation of calibration standards in a sample matrix that is similar to the unknown samples. analchemres.org | To compensate for the influence of matrix effects on the quantification. |

| Method Validation | A formal process to confirm that the analytical procedure is suitable for its intended purpose. analchemres.org | To ensure the reliability, reproducibility, and accuracy of the quantitative data. |

Isolation and Purification Methodologies for Crinosterol

Extraction Techniques from Biological Samples

The initial step in obtaining crinosterol involves its extraction from biological source materials. The selection of an appropriate extraction technique is critical and is influenced by factors such as the nature of the biological matrix and the desired purity and yield of the final product. Both modern and conventional extraction methods are employed for this purpose.

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable technique for isolating bioactive compounds. ajgreenchem.comajgreenchem.com This method utilizes supercritical fluids, most commonly carbon dioxide (SC-CO2), which possess properties of both liquids and gases, allowing for efficient penetration into the sample matrix. jocpr.comnih.gov The solvating power of the supercritical fluid can be finely tuned by adjusting pressure and temperature, enabling selective extraction. ajgreenchem.comajgreenchem.com

For the extraction of sterols, SFE offers several advantages over traditional solvent-based methods, including reduced use of toxic organic solvents, lower operating temperatures that prevent degradation of thermolabile compounds, and the elimination of the solvent evaporation step. ajgreenchem.comnih.gov The use of a co-solvent, such as ethanol (B145695) or methanol, can enhance the extraction efficiency of more polar compounds. researchgate.net

Table 1: Supercritical Fluid Extraction Parameters for Phytosterols (B1254722)

| Parameter | Typical Range | Purpose |

|---|---|---|

| Pressure | 100 - 400 bar | To increase the density and solvating power of the supercritical fluid. |

| Temperature | 40 - 80 °C | To increase the vapor pressure of the solute and affect solvent density. |

| CO₂ Flow Rate | 1 - 5 mL/min | To ensure continuous flow of the solvent through the sample matrix. |

| Co-solvent | 5 - 15% Ethanol or Methanol | To increase the polarity of the supercritical fluid for enhanced extraction of polar compounds. |

| Extraction Time | 30 - 120 min | To allow for complete extraction of the target compound. |

This table presents a generalized overview of SFE parameters for phytosterol extraction. Specific conditions for this compound may vary depending on the source material.

Accelerated Solvent Extraction (ASE) Methods

Accelerated Solvent Extraction (ASE) is another advanced technique that employs solvents at elevated temperatures and pressures, which are above their boiling points. researchgate.net This process enhances extraction efficiency by increasing solvent penetration into the sample matrix and accelerating the mass transfer of the target compounds. ASE is an automated system that reduces extraction time and solvent consumption compared to conventional methods. researchgate.netthermofisher.com

Research has shown that ASE can be significantly more effective than traditional manual extraction methods for obtaining lipids from algal biomass, a potential source of this compound. osti.govrsc.org The optimization of ASE parameters, such as temperature, solvent composition, and static cycle time, is crucial for maximizing the yield of the desired compounds. researchgate.netosti.gov

Table 2: Comparison of Accelerated Solvent Extraction and Conventional Extraction for Algal Lipids

| Parameter | Accelerated Solvent Extraction (ASE) | Conventional Manual Extraction |

|---|---|---|

| Extraction Time | ~12-20 minutes | Several hours |

| Solvent Consumption | Significantly reduced | High |

| Extraction Efficiency | High | Lower |

| Automation | Fully automated | Manual and labor-intensive |

| Lipid Yield (from C. vulgaris) | 27.5% of dry biomass osti.gov | Lower than ASE |

This table provides a comparative analysis based on studies of algal lipid extraction, indicating the potential advantages of ASE for isolating compounds like this compound.

Conventional Solvent Extraction Protocols

Conventional solvent extraction methods, such as Soxhlet extraction, maceration, and percolation, are also utilized for the isolation of phytosterols. researchgate.netcore.ac.uk These techniques are generally simpler and less expensive to set up compared to advanced methods. ijbsac.org

Soxhlet extraction is a continuous process that uses a small amount of solvent, which is repeatedly cycled through the sample, making it efficient for laboratory-scale extractions. researchgate.netphytojournal.com Common solvents used include n-hexane, petroleum ether, and ethanol. core.ac.ukmdpi.com

Maceration involves soaking the plant material in a solvent at room temperature for an extended period. core.ac.uk It is a simple but time-consuming method. core.ac.uk

The choice of solvent is critical and is based on the principle of "like dissolves like," where the polarity of the solvent is matched with the polarity of the target compound. ijbsac.org While effective, these conventional methods often require large volumes of organic solvents and longer extraction times. ijbsac.orgphytojournal.com

Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this complex mixture.

Column Chromatography for Fractionation

Column chromatography is a widely used technique for the initial fractionation of crude extracts. khanacademy.orgcolumn-chromatography.com The separation is based on the differential partitioning of the components between a stationary phase (typically silica (B1680970) gel) packed in a column and a mobile phase (a solvent or a mixture of solvents) that flows through it. khanacademy.orgdrawellanalytical.com

By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be separated and collected in different fractions. rochester.edu Thin-layer chromatography (TLC) is often used to monitor the separation and identify the fractions containing the target compound. scirp.org

Table 3: Typical Column Chromatography Parameters for Sterol Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel is the most common stationary phase due to its high resolving power. column-chromatography.comdrawellanalytical.com |

| Mobile Phase | A gradient of non-polar to polar solvents, such as hexane-ethyl acetate, is often used. scirp.org |

| Elution | Isocratic (constant solvent composition) or gradient (changing solvent composition) elution can be employed. scirp.org |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the desired compound. |

This table outlines the general parameters for column chromatography. The specific conditions for this compound purification would be optimized based on the crude extract's composition.

Preparative-Scale Chromatography for High Purity Isolation

For obtaining this compound in high purity, preparative-scale chromatography is employed. chromatographyonline.com This includes techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). plantaanalytica.comevotec.com These methods offer higher resolution and efficiency compared to conventional column chromatography. plantaanalytica.com

Preparative HPLC allows for the isolation of compounds in milligram to gram quantities. lcms.cz The choice of the column (e.g., C18 for reversed-phase) and the mobile phase is critical for achieving the desired separation. plantaanalytica.com Mass-directed purification systems can further enhance the efficiency of isolating the target compound. evotec.com

Table 4: Comparison of Preparative Chromatographic Techniques

| Technique | Stationary Phase | Mobile Phase | Advantages |

|---|---|---|---|

| Preparative HPLC | C8, C18, Silica | Acetonitrile, Methanol, Water | High resolution, scalability, applicable to a wide range of compounds. plantaanalytica.com |

| Preparative SFC | Various, including chiral phases | Supercritical CO₂ with co-solvents | Faster separations, reduced solvent consumption, suitable for thermolabile compounds. |

This table summarizes the key features of preparative HPLC and SFC, which are instrumental in the final purification stages of this compound.

Stereoselective Isolation and Enrichment Considerations

The isolation and purification of this compound, (22E,24S)-ergosta-5,22-dien-3β-ol, presents a significant challenge due to its frequent co-occurrence with other structurally similar phytosterols, particularly its C-24 epimer, brassicasterol (B190698) ((22E,24R)-ergosta-5,22-dien-3β-ol). The separation of these stereoisomers is crucial for obtaining pure this compound for detailed biological and chemical studies. Various stereoselective strategies have been developed to address this, primarily focusing on chromatographic techniques, enzymatic resolution, and diastereomeric derivatization.

A primary challenge in the separation of this compound and brassicasterol lies in their nearly identical physical properties, which renders conventional chromatographic methods on achiral stationary phases ineffective. oup.com The structural difference between these two compounds is confined to the stereochemistry at the C-24 position of the side chain. researchgate.net This subtle difference necessitates the use of methodologies that can recognize and differentiate between these chiral centers.

Chiral Chromatography

Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers. interchim.comsygnaturediscovery.com In this method, a chiral stationary phase (CSP) is employed, which interacts differently with the stereoisomers, leading to their differential retention and, consequently, their separation. rotachrom.com While the direct application of chiral chromatography to the separation of underivatized this compound and brassicasterol is not extensively documented in readily available literature, the principles of this technique are highly relevant. The selection of an appropriate CSP is critical and would depend on the specific molecular recognition interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the sterols and the chiral selector immobilized on the stationary phase. interchim.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common modalities for chiral separations, offering high resolution and efficiency. sygnaturediscovery.com

Diastereomeric Derivatization

An alternative and often successful approach to separating stereoisomers is through diastereomeric derivatization. nih.govresearchgate.net This indirect method involves reacting the mixture of stereoisomers with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. scirp.org These newly formed diastereomers possess different physicochemical properties, allowing for their separation on a standard achiral stationary phase. researchgate.net

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign method for separating stereoisomers. unipd.itmdpi.com This technique utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction with only one of the stereoisomers in the mixture. unipd.itpolimi.it For a mixture of this compound and brassicasterol, a lipase (B570770) could be used to selectively acylate or deacylate one of the epimers.

For instance, in a process known as kinetic resolution, the mixture of sterols can be subjected to enzymatic acylation. polimi.it The enzyme will preferentially acylate one epimer at a faster rate, leaving the other epimer largely unreacted. The resulting mixture of an acylated sterol and an unreacted sterol can then be easily separated by standard chromatography due to the significant difference in polarity. The choice of enzyme, solvent, and acyl donor are critical parameters that need to be optimized to achieve high enantiomeric excess and yield. unipd.itmdpi.com

Synthetic Approaches and Derivatization Studies of Crinosterol

Total Synthesis and Stereoselective Pathways for Crinosterol Production

The total synthesis of this compound, scientifically known as (22E,24S)-ergosta-5,22-dien-3β-ol, has been achieved through stereoselective pathways designed to control the specific stereochemistry of the molecule. rsc.org A key strategy involves the use of the Claisen rearrangement to construct the sterol's side chain with the correct configuration. rsc.org

One notable synthesis starts from (20S)-6β-acetoxy-3α,5-cyclo-5α-pregnane-20-carbaldehyde, a readily available derivative of stigmasterol (B192456). The process involves several key steps:

Reaction with propyn-1-yl-magnesium bromide: This reaction with the starting aldehyde produces a mixture of (22R)- and (22S)-6β-acetoxy-3α,5-cyclo-26,27-bisnor-5α-cholest-23-yn-22-ol epimers. These epimeric alcohols can be separated by column chromatography.

Half-hydrogenation: The (22R)-alcohol is subjected to half-hydrogenation using a Lindlar catalyst to yield the (22S)-allylic alcohol with a Z configuration.

Claisen Rearrangement: The resulting allylic alcohol undergoes a Claisen rearrangement with triethyl orthopropionate. This critical step establishes the desired (24S) stereochemistry, producing a mixture of olefinic esters epimeric at C-25.

Reduction and Tosylation: The mixture of esters is reduced to the corresponding diols. These diols are then selectively esterified with toluene-p-sulphonyl chloride to form 26-mono-toluene-p-sulphonates.

Final Steps: Subsequent chemical transformations, including reduction with lithium aluminum hydride, yield the final this compound molecule.

Semisynthetic Routes Utilizing Natural Sterol Precursors

Semisynthetic approaches offer a more practical route to this compound by leveraging the existing steroidal frameworks of abundant natural sterols. Stigmasterol and fucosterol (B1670223) are common starting materials for these syntheses. mdpi.comnih.gov

An improved synthesis of this compound has been developed from stigmasterol, which relies on the Claisen rearrangement of Δ²³-22-allylic alcohols. nih.gov This method allows for the efficient use of the starting material to produce 24α-methyl derivatives. nih.gov Fucosterol, another readily available sterol, can also serve as a precursor for this compound synthesis. mdpi.com

In the context of plant biosynthesis, this compound is thought to be derived from campesterol (B1663852). researchgate.netoup.comportlandpress.com The enzyme CYP710A2 has been identified as a C-22 desaturase in Arabidopsis that is responsible for the production of brassicasterol (B190698) from 24-epi-campesterol, but it does not act on campesterol to produce this compound. oup.com However, overexpression of CYP710A2 in plants led to a significant increase in the levels of both brassicasterol and this compound, suggesting its involvement in the biosynthetic pathway. portlandpress.com

| Precursor | Key Reaction/Enzyme | Significance |

| Stigmasterol | Claisen Rearrangement | Efficient use of starting material for 24α-methyl derivatives. nih.gov |

| Fucosterol | Organic Synthesis | Alternative natural source for this compound synthesis. mdpi.com |

| Campesterol | CYP710A2 (in plants) | Biosynthetic precursor in plants. researchgate.netoup.comportlandpress.com |

Chemical Modification and Analog Generation for Structure-Function Investigations

The chemical modification of this compound and the synthesis of its analogs are crucial for investigating structure-activity relationships. These studies help to understand how specific structural features of the molecule contribute to its biological functions.

Derivatization studies often focus on modifying the side chain or the steroidal nucleus. For instance, the synthesis of deuterated this compound provides a valuable tool for metabolic and mechanistic studies. rsc.org The generation of various brassinosteroid analogs, for which this compound can be a precursor, has been a significant area of research. researchgate.net These analogs, with modifications such as aromatic rings attached to the side chain, have been synthesized to explore their biological activities. researchgate.net

The synthesis of new secosteroids from fucosterol, a related sterol, highlights the potential for creating novel bioactive compounds by modifying the sterol backbone. mdpi.com These synthetic efforts are essential for developing compounds with potentially enhanced or specific biological activities.

Studies on the Biological Activity of this compound Derivatives (in a non-clinical, non-therapeutic context)

In a non-clinical context, derivatives of this compound have been investigated for various biological activities. It is important to note that this compound itself is a precursor for the synthesis of brassinolide, a plant-growth promoting steroid. researchgate.net

Studies have shown that some sterols, a class of compounds to which this compound belongs, possess anti-aging properties and may have applications in addressing neurodegenerative conditions. mdpi.com Additionally, certain phytosterols (B1254722) have demonstrated anti-inflammatory and photoprotective activities. mdpi.com For example, this compound found in the cryptophyte Chroomonas mesostigmatica has been associated with anti-aging activity. frontiersin.org

Genomic and Proteomic Insights into Crinosterol Metabolism

Gene Identification and Characterization Relevant to Crinosterol Biosynthesis

The biosynthesis of this compound, a 24-methyl-Δ22-sterol, involves a critical desaturation step at the C-22 position of its precursor. Genetic and biochemical studies have identified the cytochrome P450 (P450) family as the primary players in this transformation.

Specifically, genes belonging to the CYP710A family have been characterized as encoding the sterol C-22 desaturases in plants. portlandpress.com In the model plant Arabidopsis thaliana, the CYP710A family consists of four members, CYP710A1, CYP710A2, CYP710A3, and CYP710A4. frontiersin.orgnih.gov Through functional characterization, the CYP710A2 gene has been pinpointed as the crucial enzyme for the production of this compound and its epimer, brassicasterol (B190698). frontiersin.orgnih.govscispace.com this compound is specifically derived from the desaturation of campesterol (B1663852), while brassicasterol is derived from 24-epi-campesterol. portlandpress.comresearchgate.net

Plant P450s are broadly categorized into A-type and non-A-type. The non-A-type P450s, to which the CYP710A family belongs, often show sequence similarities to P450s from other organisms that are involved in conserved metabolic processes. portlandpress.com This suggests an evolutionarily conserved function for this gene family in sterol biosynthesis across different plant species. frontiersin.org Indeed, research has confirmed the role of CYP710A family members in C-22 desaturation in various plants, including tomato (Solanum lycopersicum) and the moss Physcomitrella patens. frontiersin.orgresearchgate.net

The initial step in the broader phytosterol pathway is the 14α-demethylation of obtusifoliol, catalyzed by CYP51G1. frontiersin.orgnih.gov This highlights that the synthesis of this compound's precursors is also a P450-dependent process.

A summary of the key gene and enzyme involved in the final step of this compound biosynthesis is presented below.

| Gene | Enzyme Name | Function | Substrate | Product |

|---|---|---|---|---|

| CYP710A2 | Sterol C-22 Desaturase | Catalyzes the introduction of a double bond at the C-22 position of the sterol side chain. portlandpress.com | Campesterol | This compound. portlandpress.comfrontiersin.org |

Expression Analysis and Functional Characterization of Associated Enzymes

The function of the CYP710A2 enzyme has been validated through heterologous expression systems. When the Arabidopsis CYP710A2 gene is expressed in insect cells, the resulting enzyme demonstrates the ability to convert 24-methyl sterols into their Δ22-desaturated forms. nih.govresearchgate.net In vitro assays have confirmed that CYP710A2 catalyzes the conversion of campesterol to this compound. frontiersin.org

Enzyme assays indicate that the substrate specificities of CYP710A proteins are quite strict regarding the sterol side chain structures. nih.gov While CYP710A1 and CYP710A4 are primarily involved in converting β-sitosterol to stigmasterol (B192456), CYP710A2 is the key enzyme responsible for producing the mixture of brassicasterol and this compound from 24-epi-campesterol and campesterol. portlandpress.comfrontiersin.org The catalytic efficiency of CYP710A2 for producing brassicasterol was found to be less than 5% of the stigmasterol production activity of CYP710A1 under similar experimental conditions, and its activity was not high enough for reproducible kinetic studies. nih.govresearchgate.net

Studies using promoter-GUS fusion experiments in Arabidopsis have provided insights into the spatial expression pattern of the CYP710A2 gene. These experiments suggest that the production of brassicasterol/crinosterol might be more active in younger leaves, implying a greater demand for these specific sterols during early leaf development. nih.govresearchgate.net This contrasts with the expression of CYP710A1, which is strongly expressed in leaf vascular tissues, similar to another P450 gene in the sterol pathway, CYP51G1. nih.govresearchgate.net

Genetic Perturbation Studies (e.g., T-DNA Insertion Mutants) Affecting this compound Levels

Genetic manipulation has been a powerful tool for confirming the in planta function of genes in the this compound biosynthetic pathway. Studies involving both gene knockout and overexpression have solidified the role of CYP710A2.

In Arabidopsis, T-DNA insertion mutagenesis was used to create a cyp710a2 null mutant, where the T-DNA was inserted into the coding sequence of the CYP710A2 gene, preventing the accumulation of its transcript. portlandpress.comnih.gov Analysis of the sterol profile in these cyp710a2 plants revealed that the production of brassicasterol and this compound was almost completely eliminated. portlandpress.comnih.gov Interestingly, these mutants did not display any obvious changes in growth or development under standard conditions, suggesting that this compound is not essential for normal development or that other sterols can compensate for its absence. nih.gov In these mutants, the levels of the precursor, campesterol/24-epi-campesterol, remained similar to wild-type plants. nih.gov

Conversely, overexpression studies have produced the opposite effect. When Arabidopsis plants were transformed to constitutively express CYP710A2 (35S:CYP710A2 lines), the levels of brassicasterol/crinosterol increased by approximately 18-fold compared to wild-type plants. portlandpress.comnih.gov This dramatic increase was coupled with a corresponding decrease in the levels of their precursors, 24-epi-campesterol and campesterol, providing strong evidence that CYP710A2 is directly responsible for this conversion in planta. portlandpress.comnih.govresearchgate.net

The table below summarizes the changes in sterol composition in wild-type Arabidopsis compared to the cyp710a2 T-DNA insertion mutant and a CYP710A2 overexpression line.

| Plant Line | Brassicasterol/Crinosterol (μg/g FW) | Campesterol/24-epi-campesterol (μg/g FW) | Stigmasterol (μg/g FW) | β-sitosterol (μg/g FW) |

|---|---|---|---|---|

| Wild-Type (Col-0) | 0.96 ± 0.067 | 20 ± 3.5 | 3.7 ± 0.72 | 170 ± 33 |

| cyp710a2 mutant | not detected | 20 ± 1.1 | 3.7 ± 0.72 | 170 ± 14 |

| 35S:CYP710A2 (overexpression) | 16 ± 1.2 | 11 ± 1.1 | 22 ± 4.9 | 140 ± 20 |

Data adapted from Morikawa et al. (2006). nih.gov Values are means ± SD of triplicate determinations. "FW" denotes fresh weight.

Proteomic Analysis of Sterol Biosynthetic Enzymes

While genomic and transcriptomic analyses have successfully identified the genes involved in this compound biosynthesis, direct proteomic analysis provides a complementary view by quantifying the actual enzyme levels. However, comprehensive proteomic studies focused specifically on this compound metabolism are limited, partly because biosynthetic enzymes are often low-abundance proteins.

Most available proteomic data comes from broader studies of plant metabolism or in response to specific stimuli. For example, proteomic analyses have been used to identify differentially expressed proteins in the sterol-mediated signaling pathway in organisms like C. elegans when sterol biosynthesis is inhibited. nih.gov In human cell lines, proteomic techniques using mass spectrometry have identified numerous proteins involved in cholesterol and steroid metabolism, including cytochrome P450 enzymes like CYP17A1 and CYP51A1. mdpi.comnih.gov These studies demonstrate the capability of proteomics to identify and quantify enzymes within the sterol biosynthetic network.

In plant science, computational modeling has been used to bridge the gap between transcript-level data and protein-level understanding. One study on Arabidopsis organ-specific sterol accumulation used a conversion factor to estimate enzyme concentrations from gene expression data, thereby modeling the flux through the sterol biosynthetic pathway. biorxiv.org While not a direct measurement, this approach represents a form of proteomic insight that helps to predict metabolite accumulation, including the precursors to this compound. biorxiv.org

The direct detection and quantification of CYP710A2 and other sterol biosynthetic enzymes via proteomic methods like mass spectrometry in different plant tissues and under various conditions remains an area for future research. Such studies would provide invaluable data on the post-transcriptional regulation of this compound biosynthesis and help to create more accurate metabolic models.

Future Directions in Crinosterol Research

Advanced Elucidation of Uncharacterized Biosynthetic Pathways

The biosynthesis of crinosterol is a complex process involving multiple enzymatic steps, many of which are still not fully characterized. This compound is understood to be synthesized from campesterol (B1663852) through a desaturation reaction at the C-22 position. researchgate.netmdpi.com This critical step is catalyzed by a specific family of cytochrome P450 enzymes. nih.gov

Future research will likely focus on the precise characterization of these enzymes and the pathways they regulate. Key research targets include:

Enzyme Specificity and Regulation: In plants like Arabidopsis thaliana, the CYP710A family of enzymes is responsible for C-22 desaturation. mdpi.comnih.gov However, the exact substrate specificity and regulatory mechanisms of these enzymes, particularly how they differentiate between various sterol precursors, require further investigation. nih.gov For instance, while CYP710A2 can produce brassicasterol (B190698) from 24-epi-campesterol, its activity on campesterol to produce this compound is less defined. nih.gov

Identification of Missing Intermediates: The broader brassinosteroid biosynthetic network, of which this compound synthesis is a part, is believed to be a metabolic grid with several uncharacterized or undiscovered intermediates and cross-linked pathways. frontiersin.orgfrontiersin.orgtandfonline.com Future studies employing advanced analytical techniques are needed to identify these missing links.

Comparative Genomics and Functional Assays: Expanding research beyond model organisms to a wider range of marine algae and invertebrates that produce this compound will be crucial. wikipedia.orgnih.gov Comparative genomic and transcriptomic analyses can help identify novel enzymes or variations of known enzymes, like CYP710, involved in this compound production in different species.

| Enzyme Family | Specific Enzyme (Example) | Substrate | Product | Organism Studied |

|---|---|---|---|---|

| CYP710A (Sterol C-22 Desaturase) | CYP710A1 / CYP710A2 | Campesterol | This compound | Arabidopsis thaliana |

| CYP710A (Sterol C-22 Desaturase) | CYP710A2 | 24-epi-campesterol | Brassicasterol | Arabidopsis thaliana |

| CYP710C1 | LdCYP710C1 | β-sitosterol | Stigmasterol (B192456) | Leishmania donovani |

Comprehensive Systems Biology Integration of this compound Metabolism

To gain a holistic understanding of this compound's role in an organism, future research must move beyond the study of individual genes and enzymes towards a systems-level integration of its metabolism. Systems biology combines high-throughput 'omics' data with computational modeling to understand complex biological networks. nih.gov

Key future directions in this area include:

Multi-Omics Data Integration: Comprehensive datasets from transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite profiling) will be integrated. This will allow researchers to map the flow of metabolites through the sterol biosynthetic pathways and understand how the production of this compound is coordinated with other cellular processes. nih.gov

Metabolic Network Reconstruction: Based on genomic and biochemical data, detailed metabolic network models can be constructed for this compound-producing organisms. These models can simulate metabolic fluxes and predict how the system will respond to genetic or environmental perturbations, providing insights into the regulation of sterol homeostasis.

Identifying Regulatory Hubs: Systems-level analysis can identify key regulatory genes or proteins (hubs) that control major branches of the sterol pathway. For example, transcription factors like UPC2 in yeast are known to globally regulate ergosterol (B1671047) biosynthesis and could have orthologs in other organisms that control this compound production. researchgate.net These hubs could become prime targets for metabolic engineering.

Development of Biotechnological Production Platforms for this compound and Analogs

This compound and its precursors are valuable for the semi-synthesis of bioactive brassinosteroids like brassinolide, which has significant potential in agriculture. cjnmcpu.comnih.gov However, extracting these compounds from natural sources is often inefficient. google.com Therefore, a major future direction is the development of microbial cell factories for their sustainable production.

Engineering Yeast Cell Factories: Saccharomyces cerevisiae and Yarrowia lipolytica have emerged as promising platforms. researchgate.netnih.gov Researchers have successfully engineered yeast to produce 24-epi-ergosterol, a close analog and potential precursor for this compound, by introducing plant enzymes and manipulating the native ergosterol pathway. cjnmcpu.comnih.gov Future work will focus on introducing the specific C-22 desaturase (CYP710A) that acts on campesterol to enable direct this compound synthesis.

Optimizing Production Titers: Significant increases in product yield have been achieved through metabolic engineering strategies such as overexpressing key pathway genes, enhancing precursor supply (e.g., acetyl-CoA), and optimizing sterol storage and transport. researchgate.netresearchgate.net Fed-batch fermentation has pushed the titer of 24-epi-ergosterol to several grams per liter. nih.gov Further optimization of fermentation conditions and host strain engineering is expected to boost these yields.

Exploring Microalgae Platforms: Microalgae are the natural producers of this compound and represent an alternative photosynthetic production platform. researchgate.netnih.gov Species from the Chlorarachniophyceae class are known to produce this compound. researchgate.netnih.gov Future research will involve selecting and genetically engineering highly productive microalgal strains to enhance this compound content, potentially offering a more direct and sustainable production route. dut.ac.zanih.gov

| Product | Host Organism | Key Engineering Strategy | Reported Titer (g/L) |

|---|---|---|---|

| 24-epi-ergosterol | Saccharomyces cerevisiae | Introduction of plant DWF1, sterol homeostasis engineering | 2.76 cjnmcpu.comnih.gov |

| 24-epi-ergosterol | Yarrowia lipolytica | Introduction of mutant plant Dwf1, optimization of transcription factors | Not specified in g/L researchgate.net |

| 24-Methylene-cholesterol | Saccharomyces cerevisiae | Disruption of ERG4/ERG5, introduction of DHCR7 | 0.225 mdpi.com |

Expansion of Biomarker Applications in Ecological and Environmental Science

This compound's stability and specific biological origin make it a valuable biomarker for tracking ecological and environmental changes, both in modern ecosystems and the geological past. wikipedia.orgrsc.org

Future research is expected to refine and expand these applications:

Paleoenvironmental Reconstruction: As a molecular fossil (sterane), this compound preserved in sedimentary rocks provides clues about ancient marine ecosystems. wikipedia.orgrsc.orgresearchgate.net Its presence can indicate the historical contribution of specific algal groups to the total biomass. wikipedia.org Future studies will likely combine this compound analysis with other biomarker and stable isotope data (e.g., δ13C, δD) to create more detailed reconstructions of past climate, vegetation, and ocean conditions. copernicus.orgnih.govgoldschmidtabstracts.info

Monitoring Marine Ecosystem Health: The relative abundance of this compound versus its epimer, brassicasterol, can indicate the prevalence of different phytoplankton communities, such as diatoms and cryptophytes. wikipedia.orgcopernicus.org This ratio can be used as an indicator to monitor shifts in marine microbial populations in response to pollution, climate change, and other environmental stressors. egejfas.org

Source Tracking in Food Webs: this compound can be used to trace the flow of organic matter from primary producers (algae) to consumers (invertebrates). wikipedia.org By analyzing the sterol profiles of various organisms, scientists can better understand marine food web structures and how they are impacted by environmental changes.

| Organism Group | Specific Examples | Biomarker Application |

|---|---|---|

| Microalgae | Chlorarachniophyceae, some Cryptophytes | Indicator of specific algal blooms and primary productivity wikipedia.orgresearchgate.netnih.gov |

| Marine Invertebrates | Crinoids, Mussels | Indicator of marine life presence and dietary source tracking wikipedia.orgnih.gov |

| Fungi | Tuber melanosporum (Black Truffle) | Metabolite profiling and chemotaxonomy nih.gov |

| Plants | Diplopterygium glaucum | Phytosterol pathway studies nih.gov |

常见问题

Q. How can researchers reliably detect and quantify crinosterol in biological samples?

To detect this compound, methodologies such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or nuclear magnetic resonance (NMR) are commonly employed. For quantification, calibration curves using synthetic this compound standards are essential. Ensure protocols include:

- Sample preparation : Use lipid extraction techniques (e.g., Folch method) to isolate sterols .

- Validation : Assess recovery rates, limit of detection (LOD), and limit of quantification (LOQ) using spiked matrices .

- Reproducibility : Document chromatographic conditions (e.g., column type, mobile phase) to enable replication .

Q. What experimental designs are suitable for studying this compound’s biosynthetic pathways?

- Isotopic labeling : Use -acetate tracers to track sterol biosynthesis in cell cultures .

- Gene knockout models : Employ CRISPR/Cas9 to silence enzymes (e.g., squalene monooxygenase) and observe pathway disruptions .

- Time-course experiments : Collect samples at intervals to map intermediate metabolites via LC-MS .

Q. How should researchers address variability in this compound levels across experimental replicates?

- Statistical controls : Use ANOVA to identify batch effects or environmental confounders (e.g., temperature, nutrient availability) .

- Normalization : Express this compound levels relative to total lipid content or housekeeping biomarkers (e.g., cholesterol) .

- Power analysis : Predefine sample sizes to ensure sufficient statistical power (>80%) .

Advanced Research Questions

Q. What mechanisms underlie contradictory findings about this compound’s pharmacological activity?

Contradictions often arise from:

- Dose-dependent effects : Low vs. high doses may activate opposing pathways (e.g., pro-apoptotic vs. cytoprotective) .

- Cell-type specificity : this compound’s interaction with membrane receptors (e.g., GPCRs) varies by tissue .

- Experimental bias : Blind assays and independent replication mitigate observer bias .

Resolution strategy : Conduct a systematic review with meta-analysis, stratifying studies by model system, dosage, and endpoint .

Q. How can researchers optimize this compound synthesis for structural-activity relationship (SAR) studies?

- Semi-synthesis : Modify this compound’s side chain or hydroxyl groups using regioselective catalysts .

- Crystallography : Resolve 3D structures to identify functional moieties influencing bioactivity .

- In silico modeling : Use molecular docking to predict binding affinities for targets (e.g., estrogen receptors) .

Q. What ethical and methodological safeguards are critical for preclinical this compound studies?

- Animal models : Adhere to ARRIVE guidelines for reporting in vivo experiments (e.g., randomization, blinding) .

- Informed consent : Required for human cell line studies, with IRB approval for genetic modifications .

- Data transparency : Publish negative results to avoid publication bias .

Methodological Frameworks

How to formulate a research question on this compound’s role in neurodegenerative diseases?

Follow the P-I-C-O framework :

- Population : Neuronal cell lines (e.g., SH-SY5Y) or transgenic mice with Alzheimer’s pathology .

- Intervention : this compound treatment at varying concentrations.

- Comparison : Untreated controls or cholesterol-treated groups.

- Outcome : Quantify amyloid-beta aggregation via ELISA or immunofluorescence .

Q. What statistical approaches are robust for analyzing this compound’s anti-inflammatory effects?

- Multivariate regression : Control for covariates (e.g., age, baseline inflammation markers) .

- Pathway analysis : Use tools like IPA or GSEA to link this compound levels to cytokine networks .

- Bayesian modeling : Estimate posterior probabilities for dose-response relationships .

Data Interpretation and Reporting

Q. How to validate this compound’s interaction with lipid rafts in membrane studies?

- Fluorescence resonance energy transfer (FRET) : Tag raft markers (e.g., GM1 ganglioside) and this compound with compatible fluorophores .

- Detergent resistance assays : Isolate raft fractions via sucrose gradient centrifugation .

- Dynamic imaging : Track real-time raft reorganization using super-resolution microscopy .

Q. What are best practices for reporting contradictory data in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|